3-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related naphthyridine derivatives involves various chemical reactions, including the Sandmeyer and Balz-Schiemann reactions for introducing fluoro, chloro, and cyano groups at specific positions. An efficient synthesis method for 5,6-dihydrodibenzo[b,h][1,6]naphthyridines has also been achieved through reactions between 2-(N-propargylamino)benzaldehydes and arylamines in the presence of CuBr2, indicating the versatility in synthesizing naphthyridine derivatives (Matsumoto et al., 1984); (Muthukrishnan et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of naphthyridine derivatives reveals the critical role of substituents in determining the compound's properties. For example, the crystal structure of a naphthyridin-2(1H)-one derivative demonstrated antiproliferative activity towards breast cancer cell lines, highlighting the importance of structural characterization in identifying potential biological activities (Guillon et al., 2017).
Chemical Reactions and Properties
Naphthyridine derivatives undergo various chemical reactions, leading to the synthesis of compounds with significant antibacterial and antitumor activities. For instance, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid demonstrates the compound's role as an intermediate in producing biologically active anticancer drugs (Zhang et al., 2019).
properties
IUPAC Name |
3-(7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c16-13-4-3-11(23(17,21)22)8-12(13)15(20)19-7-5-14-10(9-19)2-1-6-18-14/h1-4,6,8H,5,7,9H2,(H2,17,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOKHVIZWSOFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CC=C2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)-4-fluorobenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.